molecular formula C12H8BrF2NO3S B8411061 3-Bromo-4-(2,4-difluorophenoxy)benzenesulfonamide

3-Bromo-4-(2,4-difluorophenoxy)benzenesulfonamide

Cat. No. B8411061
M. Wt: 364.16 g/mol
InChI Key: NCJUJOZKFWLFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115114B2

Procedure details

A solution of 3-bromo-4-fluorobenzenesulfonamide (400 mg, 1.6 mmol) and 2,4-difluorophenol (228 mg, 1.76 mmol) in DMSO (16 ml) was treated with cesium carbonate (1 g, 3.2 mmol). The resulting mixture was heated to 120° C. for 20 min by microwave irridation (normal). The mixture was treated with water (100 ml) and extracted with EtOAc (3×50 ml). The combined organic extracts were washed with saturated bicarbonate solution (aq), dried over sodium sulfate, filtered and concentrated in vacuo to afford a tan solid. The solid was purified by silica gel chromatography (12 g ISCO, 30% EtOAc in hexanes 30 ml/min) to give the title compound (340 mg, 58%) as a tan solid LCMS (M−H)−=362.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[OH:21].C(=O)([O-])[O-].[Cs+].[Cs+].O>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[O:21][C:15]1[CH:16]=[CH:17][C:18]([F:20])=[CH:19][C:14]=1[F:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)N
Name
Quantity
228 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
cesium carbonate
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated bicarbonate solution (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by silica gel chromatography (12 g ISCO, 30% EtOAc in hexanes 30 ml/min)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC1=C(C=C(C=C1)F)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.